molecular formula C16H23ClN2O2 B8798192 Tert-butyl 4-[(3-chlorophenyl)methyl]piperazine-1-carboxylate CAS No. 305860-09-7

Tert-butyl 4-[(3-chlorophenyl)methyl]piperazine-1-carboxylate

Cat. No.: B8798192
CAS No.: 305860-09-7
M. Wt: 310.82 g/mol
InChI Key: RBHSRNNKRAPSFN-UHFFFAOYSA-N
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Description

Tert-butyl 4-[(3-chlorophenyl)methyl]piperazine-1-carboxylate is a useful research compound. Its molecular formula is C16H23ClN2O2 and its molecular weight is 310.82 g/mol. The purity is usually 95%.
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Properties

CAS No.

305860-09-7

Molecular Formula

C16H23ClN2O2

Molecular Weight

310.82 g/mol

IUPAC Name

tert-butyl 4-[(3-chlorophenyl)methyl]piperazine-1-carboxylate

InChI

InChI=1S/C16H23ClN2O2/c1-16(2,3)21-15(20)19-9-7-18(8-10-19)12-13-5-4-6-14(17)11-13/h4-6,11H,7-10,12H2,1-3H3

InChI Key

RBHSRNNKRAPSFN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC(=CC=C2)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of piperazine-1-carboxylic acid tert-butyl ester (4.00 g, 21.5 mmol) in dry dichloroethane (70 mL) are added 3-chlorobenzaldehyde (2.49 mL, 3.08 g, 21.9 mmol), HOAc (2.58 mL, 2.71 g, 45.1 mmol) and NaBH(OAc)3 (5.46 g, 25.8 mmol) at ambient temperature. After stirring at ambient temperature for 3d, 2N NaOH (40 mL) is added, the layers are separated, and the aqueous layer is extracted with CH2Cl2 (4×50 mL). The combined organic extracts are washed with water (3×50 mL) and brine (80 mL) and dried over MgSO4. The crude material is purified by chromatography on silica gel, eluting with hexane:EtOAc mixtures, yielding 5.83 g (18.8 mmol, 87%) of the title compound as yellow oil. MS (ES): m/z 311.0/313.0 (50/18) [MH+]. tR (method A)=5.0 min.
Quantity
4 g
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reactant
Reaction Step One
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2.49 mL
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reactant
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2.58 mL
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reactant
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5.46 g
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reactant
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70 mL
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solvent
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3d
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40 mL
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solvent
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Yield
87%

Synthesis routes and methods II

Procedure details

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